![molecular formula C33H32N6O2 B10836084 Pyrrolo[2,3-d]pyrimidine derivative 12](/img/structure/B10836084.png)

Pyrrolo[2,3-d]pyrimidine derivative 12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du dérivé de pyrrolo[2,3-d]pyrimidine 12 implique généralement des réactions en plusieurs étapes. Une méthode courante comprend l'utilisation de cyclopentylamine, de diisopropyléthylamine et d'acétate d'éthyle à température ambiante, suivie de réactions avec divers réactifs tels que le 3,3-diéthoxy-propyne, le chlorure de cuivre, l'acide 6-méthylpicolinique, l'iodure de sodium et le carbonate de potassium dans le diméthylsulfoxyde . Les conditions réactionnelles impliquent souvent la température ambiante ou des températures légèrement élevées pour assurer des rendements optimaux.

Méthodes de production industrielle : La production industrielle des dérivés de pyrrolo[2,3-d]pyrimidine peut utiliser la synthèse assistée par micro-ondes pour améliorer les taux de réaction et les rendements. Cette méthode implique l'utilisation d'irradiation par micro-ondes pour faciliter la réaction entre les matières premières et les réactifs, ce qui donne un processus de production plus efficace et plus évolutif .

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé de pyrrolo[2,3-d]pyrimidine 12 subit diverses réactions chimiques, notamment :

Oxydation : Utilisation de réactifs tels que l'oxone dans le diméthylformamide à température ambiante.

Réduction : Implique généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Implique généralement des réactions d'halogénation ou d'alkylation utilisant des réactifs tels que le chlorure de thionyle et la diméthylamine.

Réactifs et conditions courants :

Oxydation : Oxone, diméthylformamide, température ambiante.

Réduction : Borohydrure de sodium, méthanol, température ambiante.

Substitution : Chlorure de thionyle, diméthylamine, température ambiante.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de pyrrolo[2,3-d]pyrimidine substitués, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques .

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action du dérivé de pyrrolo[2,3-d]pyrimidine 12 implique l'inhibition d'enzymes clés et de voies de signalisation qui sont cruciales pour la prolifération et la survie cellulaires. Ce composé s'est avéré induire l'arrêt du cycle cellulaire en phase G0/G1 et promouvoir l'apoptose en activant des protéines pro-apoptotiques telles que la caspase-3 et Bax, tout en régulant négativement des protéines anti-apoptotiques telles que Bcl-2 . De plus, il peut inhiber l'angiogenèse et la métastase, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 12 involves the inhibition of key enzymes and signaling pathways that are crucial for cell proliferation and survival. This compound has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis by activating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it can inhibit angiogenesis and metastasis, making it a promising candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Le dérivé de pyrrolo[2,3-d]pyrimidine 12 peut être comparé à d'autres composés similaires tels que :

Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines : Ces composés présentent également des activités anti-inflammatoires et anticancéreuses, mais diffèrent par leur structure et leurs cibles biologiques spécifiques.

Hybrides de pyrrolo[2,3-d]pyrimidine-azole : Ces hybrides ont montré un potentiel anticancéreux accru en raison de la présence de cycles hétérocycliques supplémentaires.

Unicité : Le dérivé de pyrrolo[2,3-d]pyrimidine 12 est unique en raison de son motif de substitution spécifique et de sa capacité à interagir avec plusieurs cibles biologiques, ce qui en fait un composé polyvalent pour le développement de médicaments .

Liste de composés similaires :

- Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines

- Hybrides de pyrrolo[2,3-d]pyrimidine-azole

- Hybrides de pyrrolo[2,3-d]pyrimidine-pyridine

Propriétés

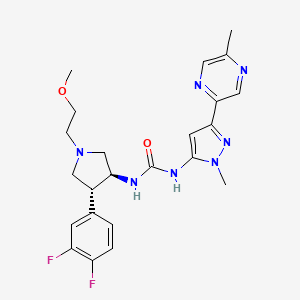

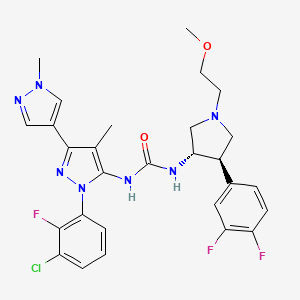

Formule moléculaire |

C33H32N6O2 |

|---|---|

Poids moléculaire |

544.6 g/mol |

Nom IUPAC |

(E)-N-[3-[4-amino-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]-4-[cyclopropyl(methyl)amino]-N-methylbut-2-enamide |

InChI |

InChI=1S/C33H32N6O2/c1-37(24-15-16-24)19-7-12-30(40)38(2)25-8-6-9-26(20-25)39-21-29(31-32(34)35-22-36-33(31)39)23-13-17-28(18-14-23)41-27-10-4-3-5-11-27/h3-14,17-18,20-22,24H,15-16,19H2,1-2H3,(H2,34,35,36)/b12-7+ |

Clé InChI |

NARJNVJAUDCMNV-KPKJPENVSA-N |

SMILES isomérique |

CN(C/C=C/C(=O)N(C)C1=CC=CC(=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5)C6CC6 |

SMILES canonique |

CN(CC=CC(=O)N(C)C1=CC=CC(=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5)C6CC6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

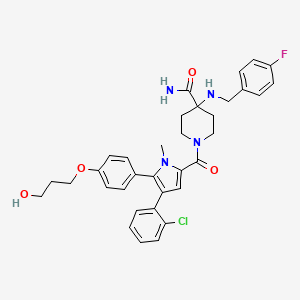

![4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10836039.png)

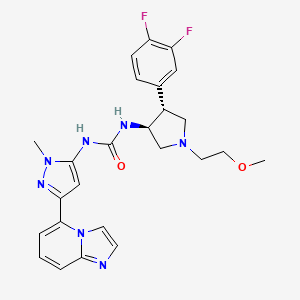

![Pyrrolo[1,2-f]triazine derivative 2](/img/structure/B10836055.png)

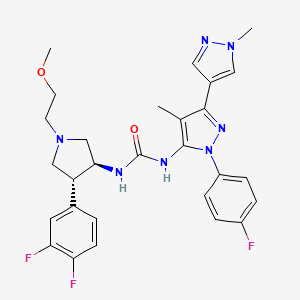

![Pyrrolo[2,3-d]pyrimidine derivative 24](/img/structure/B10836070.png)

![Pyrrolo[2,3-d]pyrimidine derivative 26](/img/structure/B10836080.png)

![Pyrrolo[2,3-b]pyridine derivative 4](/img/structure/B10836085.png)

![Pyrrolo[2,3-d]pyrimidine derivative 33](/img/structure/B10836090.png)